quinoxaline-2,3-dithiol
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Overview
Description
Quinoxaline-2,3-dithiol: is a nitrogen and sulfur-containing heterocyclic compound with the molecular formula C8H6N2S2. It is a derivative of quinoxaline, characterized by the presence of two thiol groups at the 2 and 3 positions of the quinoxaline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Transition-Metal-Free Methods: Recent advances have shown that quinoxalines can be synthesized without the use of transition metals, making the process more environmentally friendly.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ recyclable catalysts and green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Quinoxaline-2,3-dithiol undergoes substitution reactions with various electrophiles.
Oxidation and Reduction: The thiol groups in this compound can be oxidized to form disulfides or reduced to form the corresponding thiols.
Common Reagents and Conditions:
Propargyl Bromide: Used in substitution reactions in the presence of potassium carbonate and DMSO.
Sodium Methoxide: Used in methanol for the formation of various quinoxaline derivatives.
Major Products:
2,3-bis-(2-propynylsulfanyl)quinoxaline: Formed from the reaction with propargyl bromide.
2-bromomethylidene-1,4-(3H)-dithiino[2,3-b]quinoxaline: Formed from the reaction with 1,3-dibromopropyne in ethanol in the presence of sodium hydroxide.
Scientific Research Applications
Chemistry:
Biology and Medicine:
Antimicrobial Agents: Quinoxaline derivatives have shown potential as antimicrobial agents due to their ability to inhibit the growth of bacteria and fungi.
Anticancer Research: Some quinoxaline derivatives have been studied for their anticancer properties, showing promise in inhibiting tumor growth.
Industry:
Mechanism of Action
The mechanism of action of quinoxaline-2,3-dithiol involves its interaction with various molecular targets. For instance, quinoxaline derivatives have been shown to inhibit kinase activity by binding to the catalytic domain of tyrosine kinases, thereby blocking signal transduction pathways involved in cell proliferation and survival . This inhibition can lead to the suppression of tumor growth and other therapeutic effects .
Comparison with Similar Compounds
Dithiooxamide: Another sulfur-containing heterocyclic compound used in coordination chemistry.
Diphenyldithiooxamide: A bulkier analogue of dithiooxamide with similar complexing properties.
Uniqueness: Quinoxaline-2,3-dithiol is unique due to its dual thiol groups, which provide it with distinct reactivity and the ability to form stable complexes with various metals. This makes it particularly valuable in catalysis and materials science applications .
Properties
IUPAC Name |
quinoxaline-2,3-dithiol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2S2/c11-7-8(12)10-6-4-2-1-3-5(6)9-7/h1-4H,(H,9,11)(H,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFBUDXNMBTUSOC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)S)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)S)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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